![molecular formula C11H21BClNO2 B13570136 rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13570136.png)
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride: is a complex organic compound that features a boron-containing dioxaborolane ring and a bicyclic azabicyclohexane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:
Formation of the dioxaborolane ring: This can be achieved through the reaction of a suitable boronic acid or boronate ester with a diol under dehydrating conditions.
Construction of the azabicyclohexane core: This step may involve cyclization reactions starting from appropriate precursors, such as amino alcohols or aziridines.
Coupling of the two moieties: The final step involves the coupling of the dioxaborolane ring with the azabicyclohexane core, often using transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The azabicyclohexane core can be reduced to form different amine derivatives.
Substitution: Both the boron and nitrogen atoms in the compound can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxaborolane ring may yield boronic acids, while reduction of the azabicyclohexane core may produce various amine derivatives.
科学研究应用
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[31
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product analogs.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological molecules.
Industry: The compound may be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
作用机制
The mechanism by which rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane: A similar compound lacking the racemic mixture and hydrochloride salt.
1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane derivatives: Various derivatives with different substituents on the azabicyclohexane core or dioxaborolane ring.
Uniqueness
rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific stereochemistry and the presence of both boron and nitrogen atoms in its structure. This combination of features may confer distinct reactivity and binding properties, making it valuable for specific applications in synthesis, catalysis, and biological studies.
属性
分子式 |
C11H21BClNO2 |
|---|---|
分子量 |
245.55 g/mol |
IUPAC 名称 |
(1S,5R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C11H20BNO2.ClH/c1-9(2)10(3,4)15-12(14-9)11-5-8(11)6-13-7-11;/h8,13H,5-7H2,1-4H3;1H/t8-,11-;/m0./s1 |
InChI 键 |
RUVYLWUYLRGGDY-RWHJDYSMSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@]23C[C@H]2CNC3.Cl |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC2CNC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{6-[3-(2-Methoxyethyl)phenyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13570055.png)
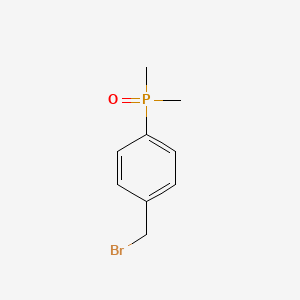
![3-([1,1'-Biphenyl]-4-yl)pyrrolidine](/img/structure/B13570066.png)
![2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B13570073.png)
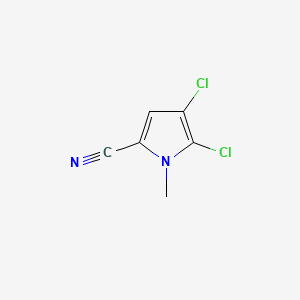
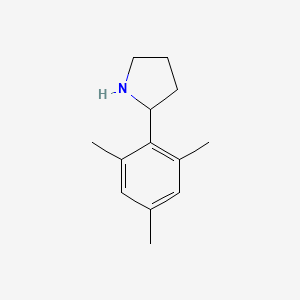
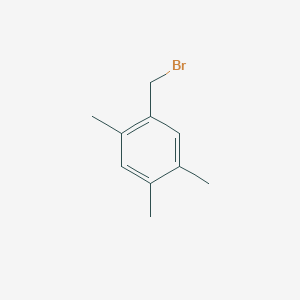
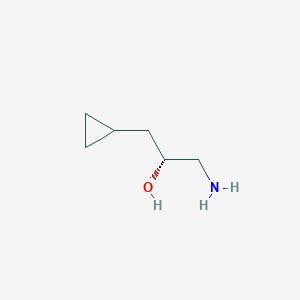
![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13570102.png)
![(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid](/img/structure/B13570107.png)
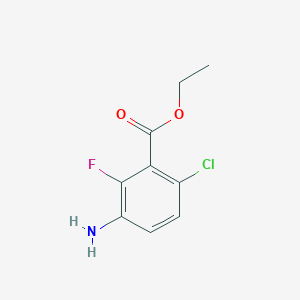
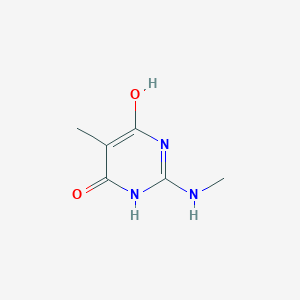
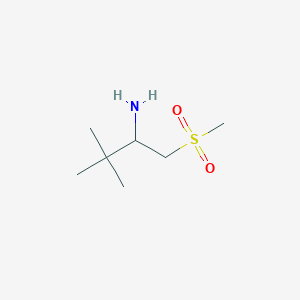
![Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13570134.png)
